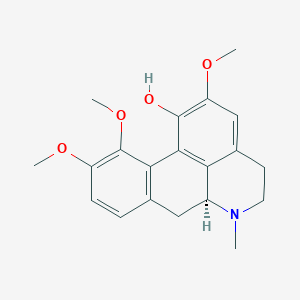

Corydine

Descripción general

Descripción

Corydine is an aporphine alkaloid found in Corydalis and has diverse biological activities . It inhibits the proliferation of murine L1210 lymphocytic leukemia, B16/F10 melanoma, and P388 leukemia cells . This compound is efficient in inhibiting reverse transcriptase (RT) activity with an IC 50 of 356.8 μg/mL .

Synthesis Analysis

The biosynthetic pathways of this compound have been proposed based on gene expression and phylogenetic relationship . The last O-methylation biosynthesis step remains unclear . A gene encoding O-methyltransferase (DsOMT), which catalyzes O-methylation at C of (S)-corytuberine to form isothis compound, has been characterized .

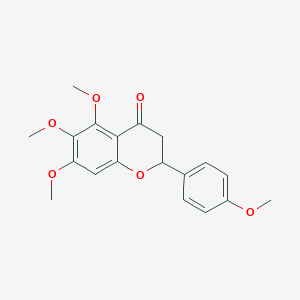

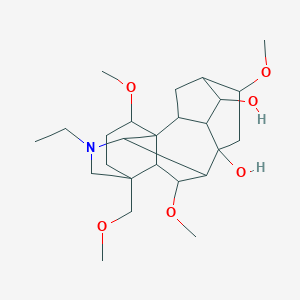

Molecular Structure Analysis

This compound has a molecular formula of C20H23NO4 . The InChI code is InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)19(22)18-16(12)13(21)9-11-5-6-14(23-2)20(25-4)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1 .

Chemical Reactions Analysis

The biosynthesis of this compound begins with the conversion of L-tyrosine to dopamine and 4-hydroxyphenylacetaldehyde . Three methyltransferases and one hydroxylase are involved in the process .

Physical And Chemical Properties Analysis

This compound is a crystalline solid with a molecular weight of 341.4 . It has a density of 1.222±0.06 g/cm3 . The melting point is 165-167℃ .

Aplicaciones Científicas De Investigación

Anticancer Properties : Corydine has shown effectiveness in inhibiting the proliferation of lung cancer cells and inducing apoptosis. This was observed in a study on the effects of this compound on lung adenocarcinoma NCI-H446 cells (L. Rong et al., 2016).

Mu Opioid Receptor Agonist : this compound has been identified as a novel mu opioid receptor agonist, which indicates its potential for developing new analgesics. This discovery was made through a combination of in silico and pharmacological approaches (T. Kaserer et al., 2020).

Cholinesterase Inhibitor : In a study focusing on memory enhancers used in Danish folk medicine, this compound was found to inhibit butyrylcholinesterase, which could have implications for treating conditions like Alzheimer's disease (A. Adsersen et al., 2007).

Anti-Inflammatory Effects : this compound, along with other alkaloids, has been reported in a review of the medicinal plant Dicranostigma leptodum, which is used for treating tuberculosis and inflammation (W. Ting, 2013).

Anti-HIV Potential : A study on Croton echinocarpus revealed that this compound displayed significant in vitro anti-HIV potential, inhibiting HIV-1 reverse transcriptase enzyme activity (N. Ravanelli et al., 2016).

DNA Damaging Activity : this compound was isolated from Stephania dinklagei and demonstrated DNA damaging activity, which could have implications for cancer therapy (A. Gören et al., 2003).

Antiprotozoal Activities : Alkaloids from Stephania dinklagei, including this compound, were evaluated for their antiprotozoal activities. This highlights the potential of this compound in treating diseases caused by protozoan parasites (M. Camacho et al., 2000).

Mecanismo De Acción

Target of Action

Corydine, a naturally occurring plant alkaloid , primarily targets the mu-opioid receptor (MOR) . The MOR is a G protein-coupled receptor and represents one of the most important targets for achieving effective pain relief .

Mode of Action

This compound interacts with its primary target, the MOR, as an agonist . This means it binds to the MOR and activates it, leading to a series of downstream effects. Interestingly, this compound and its related compound corydaline have been identified as G protein-biased agonists to the MOR . This means they preferentially activate G protein signaling pathways over β-arrestin2 recruitment upon receptor activation .

Biochemical Pathways

The activation of the MOR by this compound triggers a cascade of biochemical events that lead to its analgesic effects . .

Pharmacokinetics

It has been observed that this compound produces antinociceptive effects in mice after subcutaneous administration , suggesting it can be absorbed and distributed in the body to exert its effects.

Result of Action

The activation of the MOR by this compound leads to antinociceptive effects , which is a decreased sensitivity to painful stimuli . In mice, this compound and corydaline significantly reduced the number of writhes, a measure of pain, by 51% and 59%, respectively .

Safety and Hazards

Corydine should be handled with care. In case of contact with eyes or skin, flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

Direcciones Futuras

While Corydine has shown promising biological activities, more research is needed to fully understand its biosynthetic pathways and potential therapeutic applications. Further studies could also explore its potential as a novel mu opioid receptor agonist .

Análisis Bioquímico

Biochemical Properties

Corydine interacts with various biomolecules, notably the mu-opioid receptor (MOR), a G protein-coupled receptor . This compound acts as a MOR agonist, producing antinociceptive effects . It has also been identified as a G protein-biased agonist to the MOR without inducing β-arrestin2 recruitment upon receptor activation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can inhibit the proliferation of lung cancer NCI-H446 cells and induce their apoptosis . This compound also exerts anticancer activity against oral squamous cell carcinoma (OSCC) by causing mitochondrial dysfunction and interrupting cellular energy .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It acts as a MOR agonist, producing antinociceptive effects via a MOR-dependent mechanism . Furthermore, this compound and corydaline were identified as G protein-biased agonists to the MOR without inducing β-arrestin2 recruitment upon receptor activation .

Temporal Effects in Laboratory Settings

This compound has shown significant effects over time in laboratory settings. For instance, different concentrations of this compound could significantly increase the apoptosis rate of NCI-H446 cells after 48 hours of treatment compared to the control group .

Dosage Effects in Animal Models

In animal models, this compound increases gastric emptying and small intestine transit speed and induces gastric relaxation . It also inhibits chemically induced pain

Metabolic Pathways

This compound is involved in the biosynthetic pathway of benzylisoquinoline alkaloids (BIAs) . Key genes for BIA biosynthesis, including 6-OMT, CNMT, NMCH, BBE, SOMT1, CFS, SPS, STOX, MSH, TNMT, and P6H, have been identified .

Propiedades

IUPAC Name |

(6aS)-2,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)19(22)18-16(12)13(21)9-11-5-6-14(23-2)20(25-4)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQUPXZJURZAGF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5964-79-4 (hydrochloride) | |

| Record name | Corydine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00963883 | |

| Record name | 2,10,11-Trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

476-69-7 | |

| Record name | (+)-Corydine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corydine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,10,11-Trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORYDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O1D15OP5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

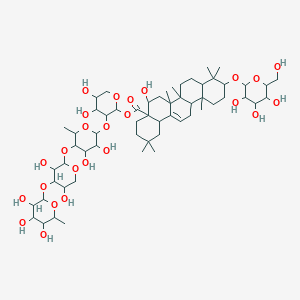

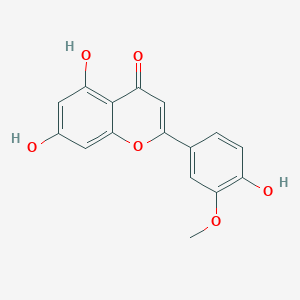

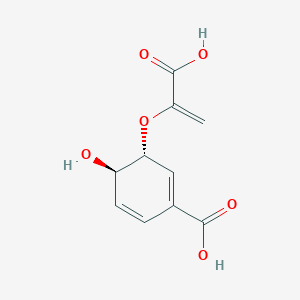

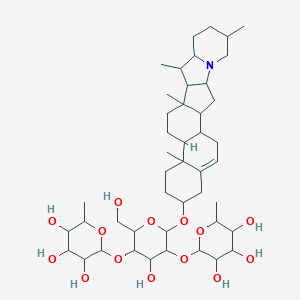

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.